![molecular formula C14H16N2O3S B4650748 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4650748.png)
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one
Overview
Description
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is through the activation of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors. 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ by this compound results in increased insulin sensitivity, decreased insulin resistance, and improved glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to selectively activate 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors. This compound has a high affinity for 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors, making it a potent agonist. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Future Directions
There are various future directions for the research on 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs for the treatment of type 2 diabetes. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the investigation of the anti-tumor properties of this compound. Studies have shown that this compound induces apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to investigate the potential toxic effects of this compound and to determine its safety for human use.
Scientific Research Applications
2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ agonists have been extensively studied for their potential therapeutic benefits in various diseases. One of the most significant applications of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is in the treatment of type 2 diabetes. This compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
properties
IUPAC Name |
(5Z)-2-amino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-6-19-10-5-4-9(7-11(10)18-2)8-12-13(17)16-14(15)20-12/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDYJVQAIQAQT-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5Z)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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